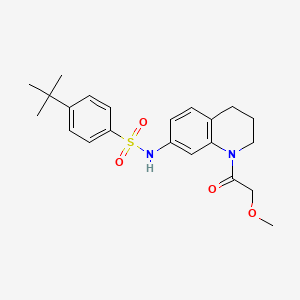
4-(tert-butyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-butyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(tert-butyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- tert-butyl group : Known for its hydrophobic properties.
- benzenesulfonamide moiety : Often associated with antibacterial activity.
- tetrahydroquinoline structure : Linked to various biological effects including neuroprotective properties.
Antimicrobial Properties
Research indicates that compounds similar to benzenesulfonamides exhibit significant antimicrobial activity. The sulfonamide group is known to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that derivatives of this class can be effective against a range of bacteria, including resistant strains.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial | |
| Related sulfonamides | Broad-spectrum antimicrobial |
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. The tetrahydroquinoline scaffold has been linked to the inhibition of cancer cell proliferation in various models. In vitro assays demonstrated that the compound could induce apoptosis in specific cancer cell lines.
| Cancer Type | Mechanism | Reference |
|---|---|---|
| Breast Cancer | Induction of apoptosis via mitochondrial pathway | |
| Leukemia | Cell cycle arrest and apoptosis |
Neuroprotective Effects
The compound's potential neuroprotective effects have been explored in models of neurodegenerative diseases. It appears to modulate pathways associated with oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease.
Case Study: Neuroprotection in Alzheimer’s Disease Models
A study investigated the effects of the compound on astrocyte cells exposed to amyloid-beta (Aβ) peptides. Results indicated a reduction in inflammatory markers and oxidative stress levels, suggesting a protective role against Aβ-induced toxicity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety likely inhibits dihydropteroate synthase, disrupting folate synthesis in bacteria.
- Apoptosis Induction : In cancer cells, the compound may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
- Antioxidant Activity : The presence of methoxy groups could enhance the compound's ability to scavenge free radicals.
Propiedades
IUPAC Name |
4-tert-butyl-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-22(2,3)17-8-11-19(12-9-17)29(26,27)23-18-10-7-16-6-5-13-24(20(16)14-18)21(25)15-28-4/h7-12,14,23H,5-6,13,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDQSXFCLQDIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














